molecular formula C17H18O B13146663 Cyclopropaneethanol, 2,2-diphenyl- CAS No. 38674-45-2

Cyclopropaneethanol, 2,2-diphenyl-

Cat. No.: B13146663
CAS No.: 38674-45-2
M. Wt: 238.32 g/mol
InChI Key: YUYSIBOARIIHOF-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylcyclopropyl)ethanol is an organic compound with the molecular formula C17H18O It features a cyclopropane ring substituted with two phenyl groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diphenylcyclopropylcarbinol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-(2,2-diphenylcyclopropyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylcyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.

    Reduction: Formation of diphenylcyclopropylmethane.

    Substitution: Formation of diphenylcyclopropyl halides.

Scientific Research Applications

2-(2,2-Diphenylcyclopropyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylcyclopropyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Diphenylcyclopropyl)acetaldehyde
  • 2-(2,2-Diphenylcyclopropyl)methanol
  • 2-(2,2-Diphenylcyclopropyl)acetic acid

Uniqueness

2-(2,2-Diphenylcyclopropyl)ethanol is unique due to its specific structural features, such as the cyclopropane ring and the ethanol moiety. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

38674-45-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(2,2-diphenylcyclopropyl)ethanol

InChI

InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2

InChI Key

YUYSIBOARIIHOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Origin of Product

United States

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